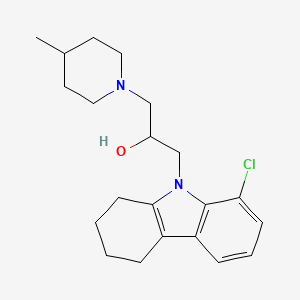

![molecular formula C19H21FN2O3 B6502306 N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide CAS No. 1421522-80-6](/img/structure/B6502306.png)

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide, also known as FOPPA, is a synthetic molecule that has been studied for its potential applications in the scientific research field. FOPPA is a derivative of the class of compounds known as oxopiperidines, which are a type of heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a ring structure. This molecule has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory response, and inhibition of this enzyme can be beneficial in the treatment of inflammatory diseases such as arthritis. FOPPA has also been studied for its ability to act as an agonist of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of the immune response.

Wirkmechanismus

- AKOS024531995 primarily targets the toll-like receptor 7 (TLR7) . TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and activating immune responses .

Target of Action

Mode of Action

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide has several advantages for use in laboratory experiments. The molecule is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Furthermore, N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide has been shown to be able to inhibit COX-2 and activate NF-κB, which makes it a useful tool for studying the inflammatory response. However, N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide also has some limitations for use in laboratory experiments. The molecule is not very soluble in organic solvents, and it is also susceptible to hydrolysis in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide. One potential direction is to investigate the effect of N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide on other enzymes involved in the inflammatory response, such as 5-lipoxygenase. Another potential direction is to investigate the effect of N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide on other transcription factors involved in the regulation of the immune response, such as NF-AT. Additionally, N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide could be studied for its potential application in the treatment of other inflammatory diseases, such as asthma. Finally, N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide could be studied for its potential application in the treatment of other diseases, such as cancer.

Synthesemethoden

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide has been synthesized using a two-step synthesis procedure. The first step involves the reaction of 3-fluorophenylboronic acid with 2-oxopiperidine-1-carboxylic acid to form a boronate ester. This reaction is carried out in the presence of a base, such as potassium carbonate, in an aqueous solution. The second step involves the reaction of the boronate ester with furan-2-carboxylic acid in the presence of a base, such as sodium hydroxide, in an aqueous solution. This reaction results in the formation of N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide has been studied for its potential application in the scientific research field. The molecule has been shown to act as an inhibitor of COX-2, which is an enzyme involved in the inflammatory response. Inhibition of this enzyme can be beneficial in the treatment of inflammatory diseases such as arthritis. N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide has also been studied for its ability to act as an agonist of NF-κB, which is a transcription factor involved in the regulation of the immune response.

Eigenschaften

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-15-6-3-5-14(11-15)12-16(22-9-2-1-8-18(22)23)13-21-19(24)17-7-4-10-25-17/h3-7,10-11,16H,1-2,8-9,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSRAJPRTAPHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B6502227.png)

![1-{5-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6502240.png)

![5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502248.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6502258.png)

![methyl (13Z)-13-[(2-fluorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B6502270.png)

![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B6502310.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)

![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)

![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-methylbenzamide](/img/structure/B6502321.png)

![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide](/img/structure/B6502327.png)